But-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
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Overview
Description
Sumanirole maleate, also known as PNU-95,666, is a highly selective dopamine D2 receptor full agonist. It was initially developed for the treatment of Parkinson’s disease and restless leg syndrome. Although it has not been approved for medical use, it remains a valuable tool in basic research to identify neurobiological mechanisms based on dopamine D2-linked pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sumanirole maleate is synthesized from D-phenylalanine using a sequential oxidative cyclization strategy. The process involves several steps, including the formation of an imidazoquinoline core structure . The reaction conditions typically involve the use of oxidizing agents and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Sumanirole maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the nitrogen and oxygen atoms within the imidazoquinoline structure.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Various metal catalysts, such as palladium on carbon, are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Sumanirole maleate is widely used in scientific research due to its high selectivity for dopamine D2 receptors. Its applications include:
Neuroscience Research: It is used to study the role of dopamine D2 receptors in various neurological conditions, including Parkinson’s disease and schizophrenia
Pharmacological Studies: Researchers use sumanirole maleate to investigate the pharmacodynamics and pharmacokinetics of dopamine receptor agonists.
Behavioral Studies: The compound is employed in animal models to study the effects of dopamine agonists on behavior and motor function.
Mechanism of Action
Sumanirole maleate exerts its effects by selectively binding to and activating dopamine D2 receptors. This activation leads to a cascade of intracellular events that modulate neuronal activity and neurotransmitter release. The compound’s high selectivity for D2 receptors over other dopamine receptor subtypes (D1, D3, D4, and D5) makes it a valuable tool for studying D2-linked pathways .
Comparison with Similar Compounds
Similar Compounds
Ropinirole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease and restless leg syndrome.
Pramipexole: A dopamine agonist with high affinity for D2 and D3 receptors, used in Parkinson’s disease treatment.
Quinpirole: A selective D2 and D3 receptor agonist used in research to study dopamine receptor functions.
Uniqueness of Sumanirole Maleate
Sumanirole maleate is unique due to its exceptionally high selectivity for dopamine D2 receptors, with minimal activity at other dopamine receptor subtypes. This selectivity allows for more precise studies of D2 receptor functions without the confounding effects of activating other receptor subtypes .
Properties
IUPAC Name |
but-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRMYBBPKNLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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